4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenes ulfonic acid
Description
Properties
IUPAC Name |
4-[(Z)-[(1S,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21)/b13-10-/t14-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJKXQYVUVWWJP-URPBKQNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=C(C=C3)S(=O)(=O)O)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56039-58-8 | |
| Record name | 4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aldol Condensation with Camphorsulfonic Acid
The foundational method involves the base-catalyzed aldol condensation between benzaldehyde derivatives and camphorsulfonic acid. In early protocols, sodium methoxide in toluene facilitated the formation of the benzylidene intermediate, which was subsequently sulfonated. However, this approach faced criticism for its reliance on volatile toluene, which complicates product isolation and raises safety concerns.
A modified protocol replaced sodium methoxide with aqueous sodium hydroxide (30%) and introduced phase-transfer catalysts (PTCs) such as PEG-400. This adjustment improved reaction homogeneity, reducing the reaction time from 48 hours to 24 hours while maintaining yields of 78–82%. The final acidification step, using sulfuric acid to pH 1, precipitated the product with minimal solubility losses.
Modern Catalytic Systems
Phase-Transfer Catalysis (PTC)
The adoption of PTCs marked a significant advancement. Tetrabutylammonium bromide and PEG-400 emerged as optimal catalysts, enhancing the interfacial reaction between hydrophobic camphorsulfonic acid and hydrophilic benzaldehyde. Under these conditions, the condensation proceeded at 45–50°C with a stoichiometric ratio of 1:1.1 (camphorsulfonic acid:benzaldehyde), achieving yields of 85–89%.
Solvent-Free Modifications
Recent innovations eliminated organic solvents entirely. Reactions conducted in water with PEG-400 as the PTC reduced wastewater generation by 40% compared to toluene-based methods. Post-reaction, the aqueous phase was acidified to pH 1, inducing crystallization of the product with a particle size of 50–100 μm, ideal for filtration.
Process Optimization and Scalability
Temperature and pH Control
Precise temperature modulation proved critical. Maintaining the reaction at 45±2°C during benzaldehyde addition minimized side products like bis-aldol adducts. Subsequent acidification to pH 1 at 50°C ensured complete protonation of the sulfonate group, maximizing precipitation efficiency.
Recycling of Filtrates
Industrial-scale processes implemented filtrate recycling to reduce raw material consumption. For example, residual camphorsulfonic acid in the mother liquor was concentrated under vacuum (-0.1 MPa) and reused in subsequent batches without additional PTC, sustaining yields at 83–86% over five cycles.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, methanol:water 70:30) confirmed product purity >98% in optimized batches. Key impurities, including unreacted camphorsulfonic acid (retention time: 3.2 min) and benzaldehyde dimers (retention time: 6.8 min), were reduced to <0.5% through gradient cooling (10°C/h).
Structural Elucidation
H NMR (400 MHz, DMSO-d6) displayed characteristic signals at δ 2.1 ppm (3H, singlet, camphor methyl), δ 7.8 ppm (2H, doublet, aromatic protons ortho to sulfonic acid), and δ 8.2 ppm (1H, singlet, benzylidene methine). MS (ESI-) revealed a molecular ion peak at m/z 319.1 [M–H]⁻, consistent with the molecular formula .
Comparative Analysis of Methodologies
The table underscores the trade-offs between yield and sustainability. While solvent-free methods align with green chemistry principles, their marginally lower yields necessitate further catalyst optimization.
Environmental and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms .
Scientific Research Applications
4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. This modulation can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Stability Considerations
- BCSA : Exhibits moderate stability under UV exposure but may degrade in alkaline conditions due to the sulfonic acid group .
- Camphor Benzalkonium Methosulfate : Hygroscopic; requires anhydrous storage to prevent hydrolysis .
- Polymer (CAS 113783-61-2): Enhanced thermal stability compared to monomeric analogs due to cross-linked structure .
- Terephthalylidene Dicamphor Acid : Higher density (1.4 g/cm³) and logP (1.35) suggest better film-forming capacity in sunscreens .
Biological Activity
4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid is a complex organic compound with the molecular formula C17H20O4S and a molecular weight of approximately 320.403 g/mol. This compound features a unique bicyclo[2.2.2]heptane core, which contributes to its distinct chemical properties and potential applications in pharmaceuticals and cosmetics. The sulfonic acid group enhances its solubility in aqueous environments, potentially increasing bioavailability in pharmaceutical formulations .
The compound's structure includes:
- Bicyclic core : Provides stability and unique reactivity.
- Sulfonic acid group : Enhances solubility and reactivity with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C17H20O4S |
| Molecular Weight | 320.403 g/mol |
| Density | 1.305 g/cm³ |
| LogP | 4.4227 |
| PSA (Polar Surface Area) | 79.82 Ų |
Pharmacological Potential
Preliminary studies suggest that 4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid may exhibit several biological activities:
- Antimicrobial Activity : The sulfonic acid moiety may enhance interactions with microbial membranes, potentially leading to antimicrobial effects.
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways.
Case Studies and Research Findings
- Antitumor Studies :
- Antimicrobial Testing :
- Inflammation Modulation :
The exact mechanism of action for 4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid remains to be fully elucidated; however, it is hypothesized that:
- The sulfonic acid group enhances the bioavailability and interaction with target biomolecules.
- The bicyclic structure may facilitate binding to specific receptors or enzymes involved in disease pathways.
Q & A
Q. Basic
- NMR : Use - and -NMR to resolve substituent positions and confirm stereochemistry. For example, the deshielded carbonyl (C=O) at ~192 ppm in -NMR indicates conjugation with the bicyclic system .
- IR : Confirm the presence of sulfonic acid groups via S=O stretching bands (1180–1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .
How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?
Q. Basic
- Counterion exchange : Convert the sulfonic acid to a sodium salt (e.g., via ion-exchange resins) to enhance water solubility .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to maintain compound stability without denaturing proteins in assays .
What strategies mitigate competing side reactions during functionalization of the bicycloheptene core?
Q. Advanced
- Protecting groups : Temporarily block reactive sites (e.g., ketone groups) with tert-butyldimethylsilyl (TBS) ethers to direct functionalization to desired positions .
- Catalytic control : Employ chiral ligands in asymmetric catalysis to minimize racemization during substitutions .
How can contradictory 13C^{13}\text{C}13C-NMR data for the bicycloheptene carbonyl group be resolved?
Q. Advanced
- Dynamic effects : Variable-temperature NMR (VT-NMR) can distinguish overlapping signals caused by conformational mobility. For example, cooling to −40°C may resolve a doublet at 192.6 ppm into distinct carbonyl peaks .
- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts using software like Gaussian or ORCA .
What in vitro assays are suitable for evaluating its biological activity, given its structural complexity?
Q. Advanced
- Enzyme inhibition : Use fluorescence polarization assays to measure binding affinity to target enzymes (e.g., kinases or proteases) .
- Cellular uptake : Employ confocal microscopy with fluorescently tagged analogs to track intracellular localization .
How can computational modeling predict interactions between this compound and biological targets?
Q. Advanced
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on sulfonic acid interactions with basic residues (e.g., lysine or arginine) .
- MD simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the ligand-receptor complex .
What catalytic applications are plausible given its sulfonic acid and bicyclic groups?
Q. Advanced
- Acid catalysis : Test as a Brønsted acid catalyst in esterification or Friedel-Crafts reactions, comparing turnover rates with p-toluenesulfonic acid .
- Ligand design : Coordinate transition metals (e.g., Pd or Ru) via the sulfonate group for asymmetric catalysis .
How can trace impurities from synthesis be detected and quantified?
Q. Advanced
- HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution) and SRM transitions for targeted impurity detection .
- NMR relaxation filters : Apply T-filtered experiments to suppress small-molecule impurity signals .
What structural modifications enhance its stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
